2',3'-Dideoxycytidine-5'-monophosphate
Overview
Description
2’,3’-Dideoxycytidine-5’-Monophosphate is a synthetic nucleoside analog that belongs to the class of organic compounds known as pyrimidones. These compounds contain a pyrimidine ring, which bears a ketone. Pyrimidine is a six-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions . This compound is particularly significant in the field of antiviral research due to its potential inhibitory effects on viral RNA synthesis .
Mechanism of Action
Target of Action
The primary target of 2’,3’-Dideoxycytidine-5’-Monophosphate is Cytidylate kinase . This enzyme is crucial in the nucleotide biosynthesis pathway, catalyzing the conversion of nucleoside monophosphates (NMPs) to nucleoside diphosphates (NDPs).
Mode of Action
2’,3’-Dideoxycytidine-5’-Monophosphate is a nucleoside analogue, which means it mimics the structure of natural nucleosides. It is incorporated into the growing DNA chain during replication. Unlike natural nucleosides, it lacks a hydroxyl group at the 3’ position . This prevents the addition of further nucleotides, thus terminating DNA synthesis .
Biochemical Pathways
The compound affects the nucleotide biosynthesis pathway . By inhibiting Cytidylate kinase, it disrupts the conversion of NMPs to NDPs, which are essential for DNA and RNA synthesis . The downstream effects include halted DNA replication and, consequently, inhibited cell division and growth.
Pharmacokinetics
Similar compounds are typically absorbed in the gut, distributed throughout the body, metabolized in the liver, and excreted in the urine . These properties can impact the bioavailability of the compound, determining how much reaches the target site to exert its effects.
Result of Action
The primary result of the action of 2’,3’-Dideoxycytidine-5’-Monophosphate is the inhibition of DNA synthesis. This leads to the termination of the viral replication cycle, as the virus cannot replicate its genetic material . This can lead to a decrease in viral load and potentially halt the progression of viral infections.
Biochemical Analysis
Biochemical Properties
2’,3’-Dideoxycytidine-5’-monophosphate is used as a substrate of uridine monophosphate (UMP)/cytidine monophosphate (CMP) kinase to form dCDP, which upon phosphorylation to dCTP supports DNA and RNA biosynthesis . It interacts with enzymes such as UMP/CMP kinase and Cytidylate kinase . The nature of these interactions involves the transfer of a phosphate group from ATP to the monophosphate form of the nucleoside, forming a diphosphate .
Cellular Effects
2’,3’-Dideoxycytidine-5’-monophosphate has significant effects on various types of cells and cellular processes. It influences cell function by supporting DNA and RNA biosynthesis, which are crucial for cell growth and division
Molecular Mechanism
The molecular mechanism of action of 2’,3’-Dideoxycytidine-5’-monophosphate involves its conversion to dCDP by UMP/CMP kinase. This dCDP, upon further phosphorylation, forms dCTP, which is then incorporated into DNA and RNA . This process involves binding interactions with the enzyme UMP/CMP kinase and potentially other biomolecules .
Temporal Effects in Laboratory Settings
It is known to be soluble in water, suggesting it may be stable in aqueous solutions .
Metabolic Pathways
2’,3’-Dideoxycytidine-5’-monophosphate is involved in the metabolic pathway of nucleotide biosynthesis. It is converted to dCDP by the enzyme UMP/CMP kinase, and this dCDP is then phosphorylated to form dCTP, which is incorporated into DNA and RNA .
Subcellular Localization
Given its role in DNA and RNA biosynthesis, it is likely to be found in the nucleus and cytoplasm where these processes occur .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dideoxycytidine-5’-Monophosphate typically involves the chemical modification of cytidine. One common method includes the selective removal of the 2’ and 3’ hydroxyl groups from cytidine, followed by phosphorylation at the 5’ position. This process often requires the use of protecting groups to ensure selective reactions at the desired positions .
Industrial Production Methods
Industrial production of 2’,3’-Dideoxycytidine-5’-Monophosphate involves large-scale chemical synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2’,3’-Dideoxycytidine-5’-Monophosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups on the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
2’,3’-Dideoxycytidine-5’-Monophosphate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and as a tool in molecular biology experiments.
Medicine: Investigated for its potential antiviral properties, particularly against retroviruses.
Industry: Utilized in the production of pharmaceuticals and as a research chemical.
Comparison with Similar Compounds
Similar Compounds
- 2’,3’-Dideoxyuridine-5’-Monophosphate
- 2’,3’-Dideoxythymidine-5’-Monophosphate
- 2’-Deoxycytidine-5’-Monophosphate
Uniqueness
2’,3’-Dideoxycytidine-5’-Monophosphate is unique due to its specific structure, which lacks the 2’ and 3’ hydroxyl groups. This structural modification is crucial for its activity as a chain terminator in viral RNA synthesis. Compared to similar compounds, it has distinct antiviral properties and is particularly effective against certain retroviruses .
Properties
IUPAC Name |
[(2S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N3O6P/c10-7-3-4-12(9(13)11-7)8-2-1-6(18-8)5-17-19(14,15)16/h3-4,6,8H,1-2,5H2,(H2,10,11,13)(H2,14,15,16)/t6-,8+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAJMXAZJKUGYGW-POYBYMJQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1COP(=O)(O)O)N2C=CC(=NC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1COP(=O)(O)O)N2C=CC(=NC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N3O6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30908787 | |
Record name | 2′,3′-Dideoxycytidine 5′-monophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30908787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104086-76-2 | |
Record name | 2′,3′-Dideoxycytidine 5′-monophosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104086-76-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5'-Cytidine monophosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104086762 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2′,3′-Dideoxycytidine 5′-monophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30908787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5'-CYTIDINE MONOPHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9M2W80KR9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of conjugating 2′,3′-dideoxynucleoside-5′-monophosphates, such as 2′,3′-Dideoxycytidine-5′-monophosphate, with α-amino acids?
A1: The research paper [] focuses on synthesizing conjugates of 2′,3′-dideoxynucleoside-5′-monophosphates with α-amino acids. While the paper doesn't delve into specific applications, it lays the groundwork for potentially enhancing the properties of these nucleoside monophosphates. Conjugation with α-amino acids could improve their bioavailability, cellular uptake, or even introduce novel functionalities depending on the chosen amino acid. This approach paves the way for developing potential therapeutic agents with improved characteristics.
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